molecular formula C24H25N3O4 B11343467 N-(4-tert-butylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-tert-butylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11343467
M. Wt: 419.5 g/mol
InChI Key: FNRJEPHIYWIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a tert-butylphenyl group, a nitrophenoxy group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl chloride with 2-nitrophenol to form an ether linkage, followed by the introduction of the pyridin-2-ylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-AMINOPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-HYDROXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as amino or hydroxyl groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H25N3O4/c1-24(2,3)19-13-11-18(12-14-19)16-26(22-10-6-7-15-25-22)23(28)17-31-21-9-5-4-8-20(21)27(29)30/h4-15H,16-17H2,1-3H3

InChI Key

FNRJEPHIYWIOSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.